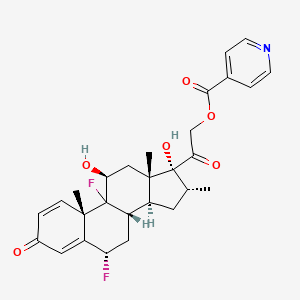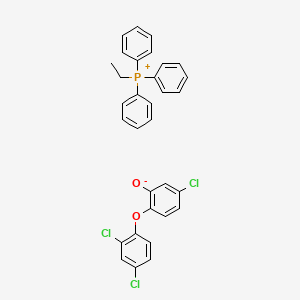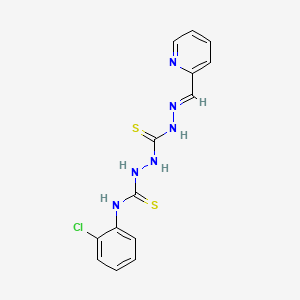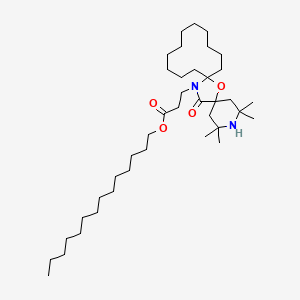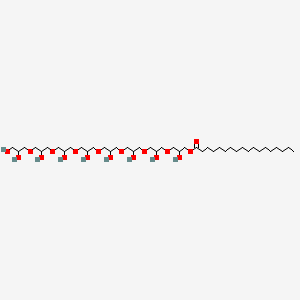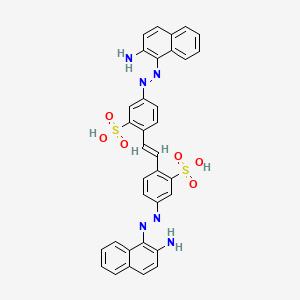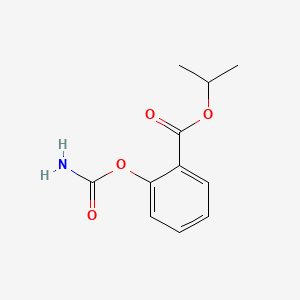
Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with 1-methylethyl and the amino group is carbamoylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with phosgene or a similar carbamoylating agent to introduce the aminocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing benzoic acid and isopropanol, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the aminocarbonyl group.
Benzoic acid, 1-methylethyl ester: Lacks both the amino and aminocarbonyl groups.
Benzoic acid, 2-hydroxy-, 1-methylethyl ester: Contains a hydroxy group instead of an amino group.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester is unique due to the presence of both the ester and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88599-41-1 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
propan-2-yl 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-7(2)15-10(13)8-5-3-4-6-9(8)16-11(12)14/h3-7H,1-2H3,(H2,12,14) |
InChI Key |
PPKPDEXFZGRPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





